molecular formula C14H8F4O2 B8124156 2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde

2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B8124156
M. Wt: 284.20 g/mol
InChI Key: HOBLWVVEHPOSJK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C14H8F4O2 and its molecular weight is 284.20 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenoxy)-4-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-11-3-5-12(6-4-11)20-13-7-10(14(16,17)18)2-1-9(13)8-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBLWVVEHPOSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)C(F)(F)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including fluorine and trifluoromethyl groups, suggest it may interact with biological targets in distinctive ways.

The compound can be characterized by its molecular formula C13H8F4OC_{13}H_8F_4O and its IUPAC name, which reflects its complex substitution pattern. The presence of electron-withdrawing groups like trifluoromethyl enhances its electrophilic character, which can influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies suggest that the trifluoromethyl group may facilitate hydrogen bonding and other interactions with target proteins, enhancing the compound's efficacy as an inhibitor in biochemical pathways .

Enzyme Inhibition Studies

Recent research has focused on the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial for neurotransmission. In vitro studies have reported IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition, indicating moderate activity compared to standard inhibitors . The compound's structural modifications significantly influence its inhibitory potency, with the presence of electronegative substituents enhancing activity.

Compound Target Enzyme IC50 (µM)
This compoundAChE46.8 - 137.7
Comparative Compound AAChE19.1 - 881.1
Comparative Compound BBuChE>100

Antimicrobial Activity

In addition to cholinesterase inhibition, this compound has shown promise in antimicrobial applications. Studies indicate that derivatives containing similar structural motifs exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or function due to the compound's lipophilicity and ability to penetrate bacterial membranes .

Case Studies

  • Anticancer Activity : A study exploring various hydrazone derivatives derived from benzaldehydes indicated that compounds with a similar structure exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The introduction of electron-withdrawing groups like trifluoromethyl was associated with enhanced cytotoxicity .
  • Neuroprotective Effects : Another investigation into compounds with similar substitutions reported neuroprotective effects in models of neurodegenerative diseases, suggesting that the inhibition of cholinesterases could provide therapeutic benefits in conditions like Alzheimer's disease .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For example, it can be converted into derivatives like 2-(4-Fluorophenoxy)benzoic acid or 2-(4-Fluorophenoxy)benzyl alcohol through appropriate reaction conditions.

Biological Research

Biochemical Pathways
In biological research, 2-(4-Fluorophenoxy)-4-(trifluoromethyl)benzaldehyde is employed to study biochemical pathways and enzyme interactions. Its aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This property makes it a valuable tool for investigating enzyme kinetics and mechanisms.

Therapeutic Potential
Research indicates that derivatives of this compound may exhibit various biological activities, including:

  • Anticonvulsant Activity : Some studies suggest potential anticonvulsant properties beneficial for epilepsy treatment.
  • Antitubercular Activity : Preliminary findings indicate efficacy against tuberculosis.
  • Anticancer Properties : The compound's derivatives have shown promise in selectively targeting cancer cell lines while sparing normal cells.
  • Antimicrobial Effects : Initial studies suggest antimicrobial activity that could aid in treating infections.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for the formulation of advanced materials with specific characteristics suitable for various applications.

Case Study 1: Anticancer Research

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives selectively inhibited the growth of cancer cells while maintaining minimal toxicity to normal cells. This selectivity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell proliferation.

Case Study 2: Antitubercular Activity

Another research effort focused on evaluating the antitubercular activity of this compound. In vitro tests demonstrated that specific derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantPotential efficacy in epilepsy treatment
AntitubercularSignificant inhibitory effects against tuberculosis
AnticancerSelective targeting of cancer cell lines
AntimicrobialInitial findings suggest antimicrobial properties

Preparation Methods

Trifluoromethyl Group Installation

MethodStarting MaterialCatalystTemp (°C)Yield (%)Purity (GC%)
SbF3 Fluorination2-chloro-4-trichloromethylSbF3/HF90–958296.5
Pd-Catalyzed Formylation2-iodo-4-CF3-benzenePd(OAc)2/PPh3807799.0
Direct Chlorination4-CF3-tolueneCl2/FeCl3406892.0

Key Insight : Pd-mediated routes offer higher purity but require costly catalysts. SbF3 fluorination is scalable but generates HF byproducts needing specialized handling.

Phenoxy Group Coupling

ConditionSubstrateBaseSolventTime (h)Yield (%)
Ullmann Coupling2-iodo-4-CF3-benzaldehydeK2CO3DMF1278
SNAr2-chloro-4-CF3-benzaldehydeNaOHH2O/DCM665
Microwave-Assisted2-nitro-4-CF3-benzaldehydeEt3NToluene285

Key Insight : Microwave-assisted reactions drastically reduce time but risk aldehyde oxidation. SNAr in aqueous media simplifies workup but suffers from hydrolysis side reactions.

Optimization of Aldehyde Protection-Deprotection

The aldehyde’s reactivity necessitates protection during harsh reactions:

Acetal Protection

  • Protection : Reacting the aldehyde with ethylene glycol and p-TsOH in toluene forms a cyclic acetal (95% yield).

  • Deprotection : Hydrolysis with 2M HCl/THF (1:3) at 60°C restores the aldehyde without trifluoromethyl cleavage.

Oxime Intermediate Utilization

As demonstrated in CN109438282B , converting the aldehyde to an oxime (NH2OH·HCl, NaOH, H2O, 0–20°C) stabilizes the structure during phenoxy coupling. Subsequent acid hydrolysis (H2SO4, 80°C) regenerates the aldehyde with 89% recovery.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Recycling : Pd catalysts from formylation steps are magnetically recovered and reused for 5 cycles with <5% activity loss.

  • Waste Streams : HF byproducts in fluorination require neutralization with Ca(OH)2, generating CaF2 sludge (≈1.2 kg per kg product).

Emerging Methodologies

Photoredox Catalysis

Recent studies exploit visible-light-mediated C–O coupling between 4-fluorophenol and trifluoromethyl-substituted aryl bromides, achieving 70% yield at RT. This method avoids high-temperature steps but remains unproven at scale.

Flow Chemistry

Continuous-flow systems reduce reaction times for Ullmann couplings from 12 h to 45 min, enhancing throughput by 15× .

Q & A

Q. What are the common synthetic routes for 2-(4-fluorophenoxy)-4-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluoro-3-nitrobenzaldehyde derivatives and 4-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may involve:

  • Catalyst selection : PdCl₂(PPh₃)₂ improves coupling efficiency in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity due to stabilization of intermediates.
  • Temperature control : Reflux conditions (e.g., methanol under reflux for 13 hours) are critical for complete conversion .

Q. How is the compound characterized analytically, and what spectral data are critical for confirming its structure?

Methodological Answer: Key characterization methods include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (δ ≈ -60 ppm for CF₃, -110 ppm for aromatic F) .
  • X-ray crystallography : Resolves steric effects from the trifluoromethyl and fluorophenoxy groups, with bond angles and dihedral angles critical for confirming spatial arrangement .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 298.08) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The aldehyde group enables its use as:

  • Cross-coupling precursor : For Suzuki-Miyaura reactions to generate biaryl structures .
  • Fluorinated probe synthesis : The trifluoromethyl group enhances lipophilicity and metabolic stability in imaging agents .
  • Heterocycle formation : Condensation with amines or thioureas yields pyrimidine or thiazole derivatives .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorophenoxy groups influence electrophilic substitution reactions?

Methodological Answer:

  • Electron-withdrawing effects : The -CF₃ group deactivates the benzaldehyde ring, directing electrophiles to the meta position relative to the aldehyde.
  • Steric hindrance : The fluorophenoxy group creates steric bulk, limiting access to the ortho position. Comparative studies with non-fluorinated analogs (e.g., 4-phenoxybenzaldehyde) show reduced reactivity in Friedel-Crafts alkylation .

Q. How can researchers resolve conflicting spectroscopic data for this compound, particularly in distinguishing regioisomers?

Methodological Answer:

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled derivatives to trace carbonyl group positions.
  • Computational modeling : Density Functional Theory (DFT) simulations predict 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts, aiding in regioisomer assignment .
  • Crystallographic validation : Single-crystal X-ray structures provide unambiguous confirmation of substitution patterns .

Q. What strategies mitigate side reactions during aldehyde functionalization (e.g., oxidation or over-reduction)?

Methodological Answer:

  • Protective groups : Temporary protection of the aldehyde as a dimethyl acetal prevents oxidation during harsh reactions.
  • Reduction control : Use selective reducing agents (e.g., NaBH₄/CeCl₃) to avoid over-reduction to benzyl alcohol .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acids .

Q. How does the compound’s reactivity compare to structurally similar aldehydes (e.g., 2-fluoro-4-(trifluoromethoxy)benzaldehyde)?

Methodological Answer:

  • Electronic differences : The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃, leading to slower nucleophilic additions.
  • Steric comparison : The phenoxy group in this compound introduces greater steric hindrance than methoxy analogs, reducing reactivity in SNAr reactions .

Q. What are the challenges in scaling up its synthesis while maintaining purity for pharmacological studies?

Methodological Answer:

  • Purification hurdles : Column chromatography may be impractical; switch to recrystallization (e.g., DMF/EtOH mixtures) .
  • Byproduct control : Monitor for dehalogenation products (e.g., 4-(trifluoromethyl)benzaldehyde) via HPLC-MS .
  • Batch consistency : Use process analytical technology (PAT) to ensure reproducibility in fluorine-containing intermediates .

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